molecular formula C18H19NO3 B2653885 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide CAS No. 1705039-38-8

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide

Cat. No.: B2653885
CAS No.: 1705039-38-8
M. Wt: 297.354
InChI Key: DQNRBCUAZANRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. The compound features a 2,3-dihydrobenzofuran core, a structural motif prevalent in various biologically active molecules, linked via a hydroxyethyl chain to a 4-methylbenzamide group . This specific molecular architecture, combining aromatic rings with hydrogen-bonding capabilities, makes it a valuable building block for exploring structure-activity relationships and for the synthesis of more complex chemical entities. In research settings, compounds with similar dihydrobenzofuran and benzamide structures have been investigated for a range of potential biological activities. For instance, research on analogous molecules has indicated interactions with specific receptors and enzymes, suggesting potential utility in studies related to inflammation, cell proliferation, and apoptosis pathways . Furthermore, the amide functional group is a key feature in many medicinal chemistry projects, often serving as a bioisostere for carboxylic acids to improve metabolic stability and binding affinity in drug discovery efforts . This product is provided for research and development purposes in a laboratory setting. It is intended for use by qualified researchers and professionals only. This compound is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-2-4-13(5-3-12)18(21)19-11-16(20)14-6-7-17-15(10-14)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNRBCUAZANRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzofuran and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its observed biological activities.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Compound Name Molecular Weight Rotatable Bonds* PSA (Ų)* H-Bond Donors/Acceptors*
Target Compound ~340 4 ~90 3/5
N-[2-(...)-3-(4-methanesulfonylphenyl)propanamide 389.47 5 ~110 3/7
Etobenzanid ~350 6 ~100 2/6
Diflufenican ~394 7 ~130 2/8

*Estimated based on structural analysis.

Pharmacokinetic and Pharmacodynamic Implications

Oral Bioavailability

The target compound’s estimated PSA (~90 Ų) and rotatable bond count (4) fall within optimal ranges for rat bioavailability (PSA ≤140 Ų, rotatable bonds ≤10) . In contrast, the sulfonyl analogue () has higher PSA (~110 Ų), likely reducing permeation. Etobenzanid’s higher rotatable bond count (6) may further impair bioavailability despite moderate PSA .

Metabolic Stability

The dihydrobenzofuran core may enhance metabolic stability by reducing cytochrome P450 interactions compared to fully unsaturated aromatic systems. Fluorinated analogues like diflufenican exhibit prolonged half-lives due to C-F bond stability but face trade-offs in PSA and hydrogen-bonding .

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound, characterized by the presence of a benzofuran moiety and a hydroxyethyl group, suggests a variety of interactions with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.321 g/mol
  • IUPAC Name : this compound

Structural Features

The structural composition includes:

  • A benzofuran ring , which is known for various pharmacological activities.
  • A hydroxyethyl group , which may enhance solubility and bioavailability.
  • A methylbenzamide component that may contribute to the compound's interaction with specific receptors.

Pharmacological Effects

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Some notable pharmacological effects associated with benzofuran derivatives include:

  • Antitumor Activity : Studies have shown that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Effects : Certain benzofuran derivatives demonstrate antibacterial and antifungal activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are common targets for drug development. The compound may modulate GPCR activity, leading to altered cellular responses.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Study : A study conducted on a series of benzofuran derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
    CompoundCell LineIC50 (µM)
    Benzofuran Derivative AHeLa15
    Benzofuran Derivative BMCF-710
  • Antioxidant Activity : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited considerable scavenging activity compared to standard antioxidants.
    CompoundDPPH Scavenging (%)
    This compound78
    Ascorbic Acid (Control)85

Comparative Analysis

The following table summarizes the biological activities reported for several related compounds:

Compound NameAntitumor ActivityAntioxidant ActivityAntimicrobial Activity
Compound AYesModerateYes
Compound BYesHighNo
This compoundYesHighYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.